molecular formula C14H12ClNO4 B6391333 MFCD18085686 CAS No. 1258625-20-5

MFCD18085686

Cat. No.: B6391333
CAS No.: 1258625-20-5
M. Wt: 293.70 g/mol
InChI Key: ILJKVZXQHUACEZ-UHFFFAOYSA-N
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Description

MFCD18085686 is an inorganic or organometallic compound frequently utilized in catalysis and coordination chemistry. Such compounds are critical in industrial catalysis, such as cross-coupling reactions and asymmetric synthesis, due to their ability to stabilize metal centers and modulate reactivity .

Properties

IUPAC Name

2-chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-19-8-3-4-12(20-2)9(5-8)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJKVZXQHUACEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687840
Record name 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258625-20-5
Record name 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with isonicotinic acid in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions like sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds with analogous MDL identifiers, structural motifs (e.g., phosphine ligands, trifluoromethyl groups), or catalytic applications.

Structural Analogs

Compound 1: CAS 1533-03-5 (MDL: MFCD00039227)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties : High GI absorption, BBB permeability, and log S (ESOL) = -2.99, indicating moderate solubility .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its trifluoromethyl group, which enhances metabolic stability .
  • Synthesis: Reacts 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone under reflux .
Compound 2: CAS 918538-05-3 (MDL: MFCD11044885)
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Applications : Building block for heterocyclic pharmaceuticals, particularly kinase inhibitors .
  • Synthesis : Via Pd-catalyzed coupling of 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with amines .

Functional Analogs

Compound 3: CAS 1046861-20-4 (MDL: MFCD13195646)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties : High boron content for Suzuki-Miyaura coupling; log Po/w = 2.15 (lipophilic) .
  • Applications : Cross-coupling reactions in medicinal chemistry .
Compound 4: CAS 56469-02-4 (MDL: MFCD02258901)
  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties : High solubility (13600 mg/mL), leadlikeness score = 1.0, suitable for drug discovery .
  • Applications: Intermediate in isoquinoline alkaloid synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Property MFCD18085686 CAS 1533-03-5 CAS 918538-05-3 CAS 1046861-20-4
Molecular Weight N/A 202.17 188.01 235.27
Solubility (log S) N/A -2.99 -3.05 -2.63
Key Functional Group Phosphine-alkene Trifluoromethyl Dichlorotriazine Boronic acid
Catalytic Application Transition metals Agrochemicals Kinase inhibitors Cross-coupling

Research Findings and Discussion

  • Phosphine-Alkene Ligands (this compound): Superior to monodentate ligands in stabilizing Pd(0) intermediates during catalysis, reducing metal aggregation .
  • Trifluoromethyl Analogs (CAS 1533-03-5): Exhibit higher metabolic stability compared to non-fluorinated analogs but lower solubility due to hydrophobicity .
  • Boronates (CAS 1046861-20-4) : Critical for Suzuki-Miyaura couplings but require stringent anhydrous conditions to prevent protodeboronation .

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